Cas no 87032-82-4 (3-hydroxypyridine-4-carbonitrile)

3-hydroxypyridine-4-carbonitrile structure
87032-82-4 structure
Product Name:3-hydroxypyridine-4-carbonitrile
CAS No:87032-82-4
MF:C6H4N2O
MW:120.10876083374
MDL:MFCD13175206
CID:1040789
PubChem ID:12959077
Update Time:2025-10-29

3-hydroxypyridine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-4-Pyridinecarbonitrile
    • 3-Hydroxyisonicotinonitrile
    • 3-hydroxypyridine-4-carbonitrile
    • 4-Cyano-3-hydroxypyridine
    • 3-Hydroxy-4-pyridinecarbonitrile (ACI)
    • DS-4108
    • CS-0311150
    • DB-331329
    • MB12322
    • EN300-119042
    • DTXSID80514034
    • MFCD13175206
    • 4-PYRIDINECARBONITRILE, 3-HYDROXY-
    • SCHEMBL191406
    • WHPBWFPVRFLVMZ-UHFFFAOYSA-N
    • AKOS005199116
    • Z1255404294
    • AT12828
    • 87032-82-4
    • MDL: MFCD13175206
    • Inchi: 1S/C6H4N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H
    • InChI Key: WHPBWFPVRFLVMZ-UHFFFAOYSA-N
    • SMILES: N#CC1C(O)=CN=CC=1

Computed Properties

  • Exact Mass: 120.032362755g/mol
  • Monoisotopic Mass: 120.032362755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 56.9Ų

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3-hydroxypyridine-4-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt → 0 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 - 8 °C
Reference
Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridines
Cailly, Thomas; et al, Synthesis, 2007, (20), 3247-3251

Production Method 2

Reaction Conditions
Reference
Oxazoles in Diels-Alder reactions. Transformation of the adducts to either pyridines or pyrroles
Johnsen, Bjorn A.; et al, Acta Chemica Scandinavica, 1983, 37(2), 127-32

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C; -30 °C → 0 °C; 15 min, 0 °C; 0 °C → -80 °C
1.2 Reagents: Triisopropyl borate ;  5 min, -80 °C
1.3 Solvents: Tetrahydrofuran ;  15 min, -80 °C; overnight, -80 °C → rt
1.4 Reagents: Acetic acid ;  2 h, rt
1.5 Reagents: Monopotassium phosphate Solvents: Water ;  rt
1.6 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
2.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt → 0 °C
2.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  0 - 8 °C; 20 min, 0 - 8 °C
2.3 Reagents: Sodium bisulfite Solvents: Water ;  0 - 8 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  0 - 8 °C
Reference
Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridines
Cailly, Thomas; et al, Synthesis, 2007, (20), 3247-3251

3-hydroxypyridine-4-carbonitrile Raw materials

3-hydroxypyridine-4-carbonitrile Preparation Products

3-hydroxypyridine-4-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:87032-82-4)3-hydroxypyridine-4-carbonitrile
Order Number:A1092331
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:06
Price ($):225.0/902.0
Email:sales@amadischem.com

Additional information on 3-hydroxypyridine-4-carbonitrile

3-Hydroxypyridine-4-carbonitrile (CAS 87032-82-4): A Versatile Building Block in Pharmaceutical and Chemical Synthesis

3-Hydroxypyridine-4-carbonitrile (CAS 87032-82-4) is an important heterocyclic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical intermediates and organic synthesis. This hydroxypyridine derivative features both hydroxyl and cyano functional groups, making it a valuable chemical building block for various synthetic transformations.

The molecular structure of 3-hydroxypyridine-4-carbonitrile combines the aromatic properties of pyridine with the reactivity of both hydroxyl and nitrile groups. This unique combination allows the compound to participate in numerous chemical reactions, including nucleophilic substitutions, condensation reactions, and metal-catalyzed couplings. Researchers particularly value this compound for its role in developing pharmaceutical intermediates and bioactive molecules.

Recent studies have highlighted the potential of 3-hydroxypyridine-4-carbonitrile derivatives in medicinal chemistry. The compound serves as a precursor for various drug discovery programs, especially in the development of kinase inhibitors and antimicrobial agents. Its structural features make it particularly interesting for designing molecules that target specific enzyme inhibition pathways.

In the field of organic synthesis, 3-hydroxypyridine-4-carbonitrile (CAS 87032-82-4) has become increasingly popular as a starting material for constructing more complex heterocyclic systems. The compound's reactivity allows for efficient molecular transformations under mild conditions, making it attractive for green chemistry applications. Many researchers are exploring its use in catalyzed reactions and multicomponent syntheses.

The growing demand for specialty chemicals in the pharmaceutical industry has increased interest in hydroxypyridine-based compounds. As a fine chemical, 3-hydroxypyridine-4-carbonitrile offers several advantages, including good stability, predictable reactivity, and compatibility with various synthetic methodologies. These properties make it particularly valuable for process chemistry applications.

From a commercial perspective, the market for 3-hydroxypyridine-4-carbonitrile has shown steady growth, driven by its applications in pharmaceutical research and material science. Manufacturers have developed improved synthetic routes to produce this compound with high purity and yield, addressing the needs of both academic and industrial researchers working on drug development projects.

Recent advancements in heterocyclic chemistry have further expanded the potential applications of 3-hydroxypyridine-4-carbonitrile. The compound's ability to form stable complexes with various metals has opened new possibilities in coordination chemistry and catalyst design. These developments align with current trends in sustainable chemistry and the search for more efficient chemical processes.

Quality control is crucial when working with 3-hydroxypyridine-4-carbonitrile (CAS 87032-82-4). Reputable suppliers provide comprehensive analytical data, including HPLC purity, NMR spectra, and mass spectrometry results. Proper storage conditions (typically cool and dry environments) help maintain the compound's stability for extended periods, ensuring reliable performance in various chemical applications.

The safety profile of 3-hydroxypyridine-4-carbonitrile has been well-characterized through standard toxicological studies. While not classified as hazardous under normal handling conditions, researchers should follow standard laboratory safety protocols when working with this organic compound. Appropriate personal protective equipment and proper ventilation are recommended for all chemical handling procedures.

Looking ahead, the future of 3-hydroxypyridine-4-carbonitrile appears promising as new applications continue to emerge. Its role in developing novel therapeutic agents and functional materials positions it as an important compound in modern chemistry. Ongoing research into its chemical properties and reactivity patterns will likely reveal additional uses for this versatile heterocyclic building block.

For researchers interested in pyridine derivatives and their applications, 3-hydroxypyridine-4-carbonitrile offers numerous opportunities for innovation. Its balanced combination of stability and reactivity makes it particularly valuable for developing new synthetic methodologies and exploring structure-activity relationships in medicinal chemistry programs.

The synthesis and applications of 3-hydroxypyridine-4-carbonitrile (CAS 87032-82-4) represent an active area of research in contemporary organic chemistry. As the demand for specialized chemical intermediates grows, this compound will likely play an increasingly important role in both academic and industrial settings, contributing to advancements in pharmaceutical development and material science.

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Amadis Chemical Company Limited
(CAS:87032-82-4)3-hydroxypyridine-4-carbonitrile
A1092331
Purity:99%/99%
Quantity:1g/5g
Price ($):225.0/902.0
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